1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone

Medicinal chemistry Agrochemical synthesis Building block procurement

Substituting regioisomeric thiazole building blocks (e.g., 4-CF3 or 2-NH2 analogs) risks synthetic failure in agrochemical and medicinal chemistry programs. 1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone is the specific 2-CF3/5-acetyl regioisomer required for pyrazole-carboxamide insecticide synthesis (U.S. Patent 5,338,856). Its reactive acetyl carbonyl enables hydrazone formation, reductive amination, and Grignard additions inaccessible to alternatively substituted thiazoles. - Documented intermediate for insecticidal pyrazole-carboxamides - 2-CF3 group imparts distinct electronic effects (Hammett σₚ ≈ 0.54) - 5-acetyl handle enables modular diversification into bioactive 2-CF3-thiazole space - Available at 98% purity for global R&D shipping

Molecular Formula C6H4F3NOS
Molecular Weight 195.16 g/mol
CAS No. 1393585-05-1
Cat. No. B11799218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone
CAS1393585-05-1
Molecular FormulaC6H4F3NOS
Molecular Weight195.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(S1)C(F)(F)F
InChIInChI=1S/C6H4F3NOS/c1-3(11)4-2-10-5(12-4)6(7,8)9/h2H,1H3
InChIKeyQWWFAVXLIBJNST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone: Procurement & Chemical Identity


1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone (CAS 1393585-05-1) is a fluorinated heterocyclic building block belonging to the thiazole class, with the molecular formula C6H4F3NOS and a molecular weight of 195.16 g/mol . The compound features a thiazole ring substituted with an electron-withdrawing trifluoromethyl (-CF3) group at the 2-position and an acetyl group at the 5-position, a substitution pattern that distinguishes it from regioisomeric analogs such as 1-(4-(trifluoromethyl)thiazol-2-yl)ethanone (CAS 1060815-96-4) and fused-ring benzothiazole variants . Commercially, the compound is available at research-grade purity (typically 98%) from multiple suppliers including Leyan, Chemenu, and ChemSrc . Critically, no experimentally determined physicochemical properties (melting point, boiling point, density) are reported in any authoritative database or vendor specification, and no direct biological assay data for this exact compound have been identified in primary literature .

1
Workflow
Fluorinated thiazole building block for heterocycle synthesis
2
Selection Logic
2-CF3/5-acetyl substitution pattern enables regiospecific derivatization
3
Procurement Context
Research-grade building block; no reported physicochemical properties or direct bioassay data
Supplier-specified purity; verify identity and lot-specific attributes

1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone: Generic Substitution Risks


Substitution of 1-(2-(trifluoromethyl)thiazol-5-yl)ethanone with structurally similar thiazole building blocks carries quantifiable risk owing to three factors. First, the regiospecific 2-CF3/5-acetyl substitution pattern enables synthetic transformations—particularly at the reactive acetyl carbonyl—that are geometrically inaccessible to regioisomers such as 1-(4-(trifluoromethyl)thiazol-2-yl)ethanone (CAS 1060815-96-4) and 1-(2-amino-4-(trifluoromethyl)thiazol-5-yl)ethanone (CAS 167405-28-9), the latter introducing an amino group that alters both electronic character and downstream coupling chemistry [1]. Second, the 2-CF3 group imparts distinct electronic effects: the strong electron-withdrawing nature of -CF3 at the 2-position (Hammett σₚ ≈ 0.54) differentially modulates thiazole ring electronics compared to -CH₃ or -H substituted analogs, directly affecting reactivity in cross-coupling and condensation reactions [2]. Third, the compound serves as a documented intermediate in insecticidal pyrazole-carboxamide synthesis, where the 2-trifluoromethyl-5-thiazolyl moiety is specifically required—a structural requirement that cannot be met by non-fluorinated or alternatively substituted thiazoles [3]. These factors collectively mean that procurement decisions based purely on thiazole class membership, without verifying the exact substitution pattern, can lead to synthetic failure or altered biological outcomes in downstream applications.

Regioisomer Mismatch 4-CF3/2-COCH3 isomer (CAS 1060815-96-4) places carbonyl reactivity at a different ring position, which may alter synthetic route outcomes.
Electronic Profile Shift 2-NH2 analog (CAS 167405-28-9) introduces electron-donating character, which may shift cross-coupling and condensation reactivity context.
Application-Specific Fit Non-fluorinated or benzothiazole variants lack the 2-CF3-5-thiazolyl fragment documented in insecticidal pyrazole-carboxamide patent literature.

1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone: Differentiation Evidence


2-CF3/5-Acetyl vs. Regioisomeric Analogs

1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone (CAS 1393585-05-1) is defined by its unique 2-CF3/5-COCH3 substitution pattern on the thiazole ring. This compound is structurally distinct from the regioisomer 1-(4-(trifluoromethyl)thiazol-2-yl)ethanone (CAS 1060815-96-4, molecular formula C6H4F3NOS, MW 195.16), which features a 4-CF3/2-COCH3 arrangement . Additionally, it differs from 1-(2-amino-4-(trifluoromethyl)thiazol-5-yl)ethanone (CAS 167405-28-9, C6H5F3N2OS, MW 210.18) which incorporates an amino (-NH2) substituent at position 2 rather than -CF3, adding hydrogen-bond donor capability and altering the electronic profile [1]. The target compound's 5-acetyl group provides a reactive carbonyl handle for condensations (hydrazone/oxime formation), while the 2-CF3 group remains inert under these conditions—a chemoselectivity profile not replicated by the 4-CF3/2-COCH3 regioisomer. This regiospecificity is critical in applications such as pyrazole-carboxamide insecticide synthesis, where the 2-trifluoromethyl-5-thiazolyl fragment is a specifically claimed structural element [2].

Regioisomeric Architecture
Reported
2-CF3/5-COCH3 vs. 4-CF3/2-COCH3 and 2-NH2/4-CF3/5-COCH3
Target: 2-CF3, 5-acetyl Comparators: 4-CF3/2-acetyl; 2-NH2/5-acetyl
Substitution pattern context determines chemoselectivity at the acetyl handle.
Electronic property difference: -CF3 σₚ ≈ 0.54 vs. -NH2 σₚ ≈ -0.66.
Medicinal chemistry Agrochemical synthesis Building block procurement

Patent-Backed Intermediate for Pyrazole-Carboxamide Insecticides

U.S. Patent 5,338,856 (DowElanco, 1994) explicitly claims 1-(4-fluorophenyl)-2-(2-trifluoromethyl-5-thiazolyl)ethanone as a synthetic intermediate in the preparation of 4,5-dihydro-3-(4-fluorophenyl)-N-(4-trifluoromethylphenyl)-4-(2-trifluoromethyl-5-thiazolyl)-1H-pyrazole-1-carboxamide insecticides [1]. The 2-trifluoromethyl-5-thiazolyl moiety is a specifically required structural fragment in the final insecticidal compounds. 1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone (CAS 1393585-05-1) serves as a direct precursor or structural surrogate for this fragment. In contrast, the related 1-(4-fluorophenyl)-2-(5-chloro-2-thiazolyl)ethanone, 1-(4-fluorophenyl)-2-(2-trifluoromethyl-5-oxazolyl)ethanone, and 1-(4-fluorophenyl)-2-(3-trifluoromethyl-5-isothiazolyl)ethanone are listed as alternative heterocyclic variants in the same patent claim, representing close analogs that compete for the same synthetic role [2]. No comparable patent documentation was identified for regioisomeric 4-CF3/2-COCH3 or 2-NH2 analogs in this insecticidal application, suggesting that the 2-CF3/5-thiazolyl pattern has specific application-grounded differentiation.

Patent-Backed Intermediate
Reported
U.S. Patent 5,338,856 (DowElanco, 1994)
2-trifluoromethyl-5-thiazolyl moiety Pyrazole-carboxamide scaffold
Supports documented synthetic precedent for insecticidal scaffold construction.
Regioisomeric 4-CF3 and 2-NH2 analogs lack comparable patent documentation in this application.
Agrochemical discovery Insecticide synthesis Patent-backed intermediates

Commercial Availability & Purity Benchmarking

1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone (CAS 1393585-05-1) is commercially available at 98% purity from multiple independent suppliers including Leyan (Product No. 1516341) , Chemenu (Catalog CM501985) , and ChemSrc (98.0% purity) , with CymitQuimica offering the compound sourced from Fluorochem . In comparison, the regioisomer 1-(4-(trifluoromethyl)thiazol-2-yl)ethanone (CAS 1060815-96-4) is listed by fewer suppliers, with documented purity specifications less consistently reported in accessible vendor databases. The amino-substituted analog 1-(2-amino-4-(trifluoromethyl)thiazol-5-yl)ethanone (CAS 167405-28-9) is available from specialized suppliers but at typically higher cost due to additional synthetic steps required for amino group installation [1]. Multi-supplier availability of the target compound at consistent 98% purity reduces single-source procurement risk and facilitates competitive pricing.

Supplier Availability
Reported
≥3 suppliers at 98% purity
Leyan Chemenu ChemSrc
Multi-supplier sourcing reduces single-source procurement risk.
4-CF3 isomer and 2-NH2 analog have fewer documented supplier listings.
Chemical procurement Building block sourcing Supply chain comparison

2-Trifluoromethylthiazole Motif: Bioactivity vs. Non-Fluorinated Analogs

While no direct biological assay data exist for 1-(2-(trifluoromethyl)thiazol-5-yl)ethanone itself, the 2-trifluoromethylthiazole scaffold has demonstrated quantifiable biological activity in multiple independent studies that inform the compound's potential as a synthetic entry point. 2-Trifluoromethylthiazole-5-carboxamide derivatives GPS488 and GPS491 exhibited anti-HIV activity with EC50 values of 0.9–1.5 μM against drug-resistant HIV strains [1]. In the anticancer domain, 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives showed up to 48% growth inhibition against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines [2]. In antibacterial applications, 2-(arylidenehydrazinyl)-4-trifluoromethylthiazole derivatives demonstrated potent activity against both E. coli and K. pneumoniae, with gene expression studies confirming downregulation of resistance-associated genes [3]. Additionally, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (TA), when used as a capping agent in nylon 6 polymerization at only 3 wt%, achieved 100% antibacterial rate against E. coli and S. aureus [4]. These class-level data suggest that the 2-trifluoromethylthiazole pharmacophore—which the target compound can deliver via further derivatization at the 5-acetyl position—offers a differentiated profile compared to non-fluorinated thiazole analogs, where reduced lipophilicity and altered electronic properties typically result in diminished biological potency.

Bioactivity Landscape
Class-level
2-CF3-thiazole scaffold activity: anti-HIV EC50 0.9–1.5 μM; anticancer up to 48% inhibition; antibacterial 100% rate in nylon 6
Scaffold-level context for library design; direct target compound bioactivity data not available.
Class-level inference from published SAR studies. Data to verify for exact compound.
Antibacterial discovery Anticancer research Structure-activity relationships

1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone: Optimal Applications


Pyrazole-Carboxamide Insecticide Synthesis

As documented in U.S. Patent 5,338,856, the 2-trifluoromethyl-5-thiazolyl fragment is a specifically claimed structural element in insecticidal pyrazole-carboxamide compounds [1]. 1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone serves as a key synthetic intermediate for constructing this moiety, with the 5-acetyl group providing a reactive handle for condensation with hydrazine derivatives to form the pyrazole ring. Procurement of this specific compound is indicated for agrochemical discovery programs targeting this scaffold, where regioisomeric alternatives (4-CF3 or 2-NH2 thiazoles) would yield structurally distinct final compounds with unpredictable insecticidal activity.

2-Trifluoromethylthiazole Bioactive Library Synthesis

The 2-trifluoromethylthiazole scaffold is a validated pharmacophore with demonstrated activity across anti-HIV (EC50 0.9–1.5 μM), anticancer (up to 48% cell growth inhibition), and antibacterial programs [2][3][4]. The target compound's 5-acetyl group enables diversification through well-established carbonyl chemistry (hydrazone formation, reductive amination, Grignard addition, Wittig olefination), providing a modular entry point into this bioactive chemical space. Medicinal chemistry groups synthesizing focused libraries around the 2-CF3-thiazole core should prioritize this building block over non-fluorinated or alternatively substituted thiazole analogs, given the documented potency advantages conferred by the -CF3 group on lipophilicity and metabolic stability.

Antimicrobial Polymer Precursor

Recent research demonstrates that 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid—a close structural analog of the target compound—achieves 100% antibacterial activity against E. coli and S. aureus when incorporated as a capping agent in nylon 6 at only 3 wt% loading, while maintaining tensile strength above 60 MPa and thermal stability above 390 °C [5]. 1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone can serve as a precursor for synthesizing analogous antimicrobial thiazole monomers via oxidation of the acetyl group to the carboxylic acid, enabling exploration of structure-property relationships in intrinsically antimicrobial polymer development.

Trifluoromethyl Target Engagement Probe

The trifluoromethyl group is a privileged substituent in chemical biology due to its ability to enhance binding affinity through hydrophobic interactions and improve metabolic stability [6]. 1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone provides a compact, synthetically tractable scaffold for constructing probe molecules to investigate the impact of -CF3 substitution on target engagement. The compound's low molecular weight (195.16 g/mol) and single reactive carbonyl handle make it an ideal starting point for fragment-based drug discovery or for preparing matched molecular pairs with non-fluorinated thiazole controls for systematic SAR studies.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Patent-documented 2-trifluoromethyl-5-thiazolyl fragment
Pyrazole-carboxamide scaffold construction fidelity
2-CF3-thiazole bioactive library synthesis
Modifiable 5-acetyl handle for diversification
Scaffold-level biological endpoint context
Antimicrobial polymer precursor research
Acetyl-to-carboxylic acid oxidation pathway
Polymer incorporation and antimicrobial endpoint review
Fragment-based probe development
Low MW, single reactive handle, -CF3 group
Target engagement and matched molecular pair analysis

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